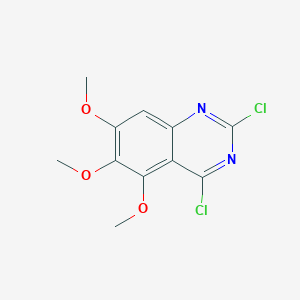

2,4-Dichloro-5,6,7-trimethoxyquinazoline

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-5,6,7-trimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(12)15-11(13)14-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCKRAIOYZMRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488305 | |

| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-64-9 | |

| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Preliminary In Vitro Toxicity Profile of 2,4-Dichloro-5,6,7-trimethoxyquinazoline

Abstract

This technical guide outlines a structured, multi-tiered strategy for establishing a preliminary in vitro toxicity profile of the novel compound, 2,4-Dichloro-5,6,7-trimethoxyquinazoline. As a member of the quinazoline class of heterocyclic compounds, this molecule holds potential as a kinase inhibitor, a group of therapeutics where early and accurate safety assessment is paramount to de-risk development pipelines.[1][2][3] This document provides not just procedural steps but the underlying scientific rationale for a cascading series of assays, beginning with broad cytotoxicity and progressing to specific assessments of genotoxicity, mechanistic insights into oxidative stress, and preliminary organ-specific toxicity. Detailed, self-validating protocols for key assays including the MTT, in vitro micronucleus, and comet assays are provided, accompanied by data visualization frameworks and workflow diagrams to ensure clarity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage safety evaluation of new chemical entities.

Introduction: The Imperative for Early In Vitro Safety Profiling

2,4-Dichloro-5,6,7-trimethoxyquinazoline belongs to the quinazoline family, a privileged scaffold in medicinal chemistry renowned for producing potent inhibitors of protein kinases.[1][3] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making quinazoline-based kinase inhibitors a cornerstone of modern oncology.[2][4] However, the very nature of kinase inhibition—targeting fundamental cellular machinery—necessitates a rigorous and early assessment of potential toxicity.[5] Late-stage failure of drug candidates due to unforeseen toxicity is a significant financial and temporal burden on pharmaceutical development.[6]

Therefore, a robust preclinical safety evaluation, beginning with in vitro models, is not merely a regulatory formality but a critical component of a "fail early, fail fast" strategy.[7] In vitro assays offer a rapid, cost-effective, and ethically sound method for initial toxicity screening, requiring minimal amounts of the test compound.[6] This guide details a logical, tiered approach to building a foundational toxicity profile for 2,4-Dichloro-5,6,7-trimethoxyquinazoline, designed to identify potential liabilities and inform subsequent development decisions.

Caption: A tiered approach for preliminary in vitro toxicity profiling.

Tier 1: Primary Cytotoxicity Assessment via MTT Assay

Expertise & Causality: The initial step in any toxicity profile is to determine the concentration range at which the compound exerts a general cytotoxic effect, inhibiting cell growth or inducing cell death. This is fundamental because subsequent, more specific assays (like genotoxicity) must be conducted at sub-cytotoxic concentrations to ensure that the observed effects are not merely a secondary consequence of widespread cell death.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[9][10] Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay[9][12]

-

Cell Plating: Seed a human cancer cell line (e.g., A549 - lung carcinoma, or MCF-7 - breast adenocarcinoma) into a 96-well plate at a density of 7,500 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[12]

-

Compound Preparation & Treatment: Prepare a stock solution of 2,4-Dichloro-5,6,7-trimethoxyquinazoline in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.5%.

-

Incubation: Remove the overnight medium from the cells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control). Incubate for 72 hours at 37°C, 5% CO₂.[13]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[12] Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for the In Vitro Micronucleus Assay.

Comet Assay (Single Cell Gel Electrophoresis)

Authoritative Grounding: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. [15]The principle involves embedding cells in a thin layer of agarose on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis. [16]Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. [15]The assay can be performed under alkaline conditions (pH > 13) to detect both single and double-strand breaks. [17]

-

Cell Preparation & Treatment: Treat a suspension of cells with the test compound at non-cytotoxic concentrations for a short period (e.g., 1-4 hours). Include vehicle and positive controls (e.g., hydrogen peroxide).

-

Embedding: Combine approximately 2 x 10⁴ treated cells with molten low-melting-point agarose (at 37°C) and immediately pipette onto a pre-coated microscope slide. [16][18]Allow to solidify at 4°C.

-

Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA. [18]4. Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field (typically ~1 V/cm) for 20-30 minutes. [16]6. Neutralization and Staining: Gently drain the buffer and neutralize the slides with a Tris buffer (pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters like % DNA in the tail and tail moment. [15]

Caption: Workflow for the Alkaline Comet Assay.

Data Presentation: Genotoxicity

| Assay | Concentration (µM) | Result (-S9) | Result (+S9) |

| Micronucleus | 0 (Vehicle) | 1.2% | 1.3% |

| 2.5 | 1.5% | 1.8% | |

| 5.0 | 2.1% | 4.5% | |

| 10.0 | 3.0% | 8.9% | |

| Comet | 0 (Vehicle) | 4.5% | 4.8% |

| 2.5 | 6.2% | 7.1% | |

| 5.0 | 11.8% | 15.3% | |

| 10.0 | 25.4% | 33.1%* | |

| Statistically significant increase (p < 0.05) |

Tier 3: Mechanistic Insights - Reactive Oxygen Species (ROS) Production

Expertise & Causality: If genotoxicity is observed, it is valuable to investigate the underlying mechanism. One common mechanism of DNA damage is oxidative stress, caused by an imbalance of reactive oxygen species (ROS) like superoxide and hydroxyl radicals. [19]Many kinase inhibitors are known to induce ROS production. [20]The ROS assay using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) is a standard method to quantify intracellular ROS levels. [21]Non-fluorescent DCF-DA diffuses into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured. [19][22]

Caption: Potential mechanism of ROS-induced genotoxicity.

Experimental Protocol: DCF-DA ROS Assay

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Probe Loading: Wash the cells with warm PBS. Load the cells with 10 µM DCF-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

-

Compound Treatment: Wash the cells again with PBS to remove excess probe. Add medium containing various concentrations of the test compound. Include a vehicle control and a positive control (e.g., Tert-Butyl hydroperoxide, TBHP). [19]4. Fluorescence Measurement: Measure the fluorescence intensity immediately and at several time points (e.g., 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. [19][23]

Data Presentation: ROS Production

| Concentration (µM) | Fold Increase in Fluorescence (vs. Vehicle Control) at 60 min |

| 0 (Vehicle) | 1.0 |

| 2.5 | 1.4 |

| 5.0 | 2.8 |

| 10.0 | 5.2 |

| TBHP (Control) | 6.5* |

| Statistically significant increase (p < 0.05) |

Tier 4: Preliminary Organ-Specific Toxicity Screening

Expertise & Causality: Drug-induced organ injury, particularly to the liver (hepatotoxicity) and heart (cardiotoxicity), are major reasons for drug attrition. [5][24]Early in vitro screening using organ-specific cell models can provide crucial predictive data. [25][26]

-

Hepatotoxicity: The liver is the primary site of drug metabolism, making it highly susceptible to toxicity. [27]Kinase inhibitors as a class have a known risk of hepatotoxicity. [28][29][30]In vitro assays using primary human hepatocytes or immortalized cell lines like HepG2 are the gold standard for initial screening. [27][31]Key endpoints include assessing cell viability (as in Tier 1), but also measuring the leakage of liver enzymes like alanine aminotransferase (ALT). [29]* Cardiotoxicity: Cardiotoxicity is a leading cause of adverse drug reactions and market withdrawals. [32][33]Modern approaches utilize human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells form a spontaneously beating monolayer and allow for the assessment of changes in beat rate, calcium flux, and cell viability over time, providing a highly relevant human model for predicting cardiac risk. [24][32][34] A full protocol for these specialized assays is beyond the scope of this preliminary guide, but they represent a logical next step if the initial toxicity profile is acceptable.

Summary and Forward-Looking Strategy

This guide has detailed a systematic, tiered approach to defining the preliminary in vitro toxicity profile of 2,4-Dichloro-5,6,7-trimethoxyquinazoline. The strategy progresses logically from broad cytotoxicity to specific genotoxic potential and initial mechanistic investigation.

-

Tier 1 (Cytotoxicity): Established the concentration-dependent effect on cell viability, defining the therapeutic window for subsequent assays.

-

Tier 2 (Genotoxicity): Revealed potential for DNA and chromosomal damage, particularly after metabolic activation, indicating a potential liability.

-

Tier 3 (Mechanistic): Suggested that the observed genotoxicity may be mediated, at least in part, through the induction of oxidative stress.

The collective data from this profile provides a critical foundation for a "Go/No-Go" decision. A compound showing significant genotoxicity, especially at concentrations near its expected efficacious dose, would be a high-risk candidate. These findings should guide the next phase of development, which may include lead optimization to mitigate the observed toxicities, further mechanistic studies, or progression to more complex in vitro models like the organ-specific assays outlined in Tier 4 before any consideration of in vivo testing.

References

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

Ma, P., et al. (2015). New technologies in drug metabolism and toxicity screening: organ-to-organ interaction. PMC. [Link]

-

Azqueta, A., & Collins, A. R. (2014). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. ResearchGate. [Link]

-

Balasubramanyam, A., et al. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. protocols.io. [Link]

-

Metrion Biosciences. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. [Link]

-

4BioDx. ROS Assay Kit Protocol. [Link]

-

Provost, J. J., & Wallert, M. A. MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Wang, H., et al. (2017, October 11). Evaluating In Vitro DNA Damage Using Comet Assay. PMC. [Link]

-

Xenometrix. In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. [Link]

-

Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]

-

Molecular Devices. Cardiotoxicity, Cardiac Toxicity. [Link]

-

Xu, J. J., et al. (2014). Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology. PubMed. [Link]

-

Cyprotex. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]

-

Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. PubMed. [Link]

-

ResearchGate. (2019). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. [Link]

-

Hendriks, D. F. G., et al. (2023, January 7). Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing. PubMed. [Link]

-

Taylor & Francis Online. (2021, September 22). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

-

Vietnam Academy of Science and Technology. (2020, September 23). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. [Link]

-

Buick, J. K., et al. (2020). A comparison of classical and 21st century genotoxicity tools: A proof of concept study of 18 chemicals comparing in vitro micronucleus, ToxTracker and genomics‐based methods. PMC. [Link]

-

Royal Society of Chemistry. (2025, August 22). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. [Link]

-

MDPI. (2022, March 16). Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). [Link]

-

Bentham Science. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

Taylor & Francis Online. (2020, February 12). Recent advances in understanding the hepatotoxicity associated with protein kinase inhibitors. [Link]

-

Selvita. In Vitro Safety. [Link]

-

Hemogenix, Inc. In Vitro Cardiotoxicity Testing. [Link]

-

Shi, Q., et al. (2018, April 12). Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes. PubMed. [Link]

-

Oxford Academic. (2024, May 15). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. [Link]

-

Grimm, F. A., et al. (2015). High-Content Assay Multiplexing for Toxicity Screening in Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Hepatocytes. PMC. [Link]

-

Creative Biolabs. In Vitro Toxicity Test Services. [Link]

-

Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

-

Nazarewicz, R. R., et al. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]

-

MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

-

Al-Suhaimi, K. S., et al. (2022). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC. [Link]

-

Abuelizz, H. A., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. PMC. [Link]

-

Japanese Center for the Validation of Alternative Methods. (2013, May 17). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. [Link]

-

Bentham Science. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

-

Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

-

Chen, M., & Suzuki, A. (2020, February 12). Recent advances in understanding the hepatotoxicity associated with protein kinase inhibitors. PubMed. [Link]

-

Abbkine. (2025, December 18). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. [Link]

-

MDPI. (2023, March 14). Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. tandfonline.com [tandfonline.com]

- 6. New technologies in drug metabolism and toxicity screening: organ-to-organ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. criver.com [criver.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. texaschildrens.org [texaschildrens.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neb.com [neb.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. High-Content Assay Multiplexing for Toxicity Screening in Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]

- 24. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]

- 25. selvita.com [selvita.com]

- 26. pharmaron.com [pharmaron.com]

- 27. atcc.org [atcc.org]

- 28. Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Recent advances in understanding the hepatotoxicity associated with protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]

- 32. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]

- 33. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]

- 34. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) [mdpi.com]

thermodynamic stability of 2,4-Dichloro-5,6,7-trimethoxyquinazoline crystals

An In-Depth Technical Guide to the Thermodynamic Stability of 2,4-Dichloro-5,6,7-trimethoxyquinazoline Crystals

Executive Summary

2,4-Dichloro-5,6,7-trimethoxyquinazoline (DCTQ) (CAS: 61948-64-9) is a highly reactive, critical active pharmaceutical ingredient (API) intermediate used in the synthesis of alpha-1 adrenergic blockers such as prazosin, doxazosin, and trimazosin[1]. Because the C2 and C4 positions of the quinazoline ring are substituted with labile chlorine atoms, the molecule is highly susceptible to nucleophilic attack, particularly moisture-driven hydrolysis. Consequently, the thermodynamic stability of its crystal lattice is not merely a physical parameter, but the primary defense mechanism against chemical degradation. This whitepaper provides a comprehensive framework for evaluating the solid-state thermodynamics, polymorphic behavior, and structural integrity of DCTQ crystals.

The Solid-State Chemistry & Polymorphic Landscape

In pharmaceutical solid-state chemistry, the structural uniqueness of each crystalline form confers a distinct set of thermodynamic properties, directly impacting isolation, processing, and storage[2]. For DCTQ, achieving the solid form with the lowest Gibbs free energy ( G ) at standard temperature and pressure is paramount.

DCTQ typically crystallizes from a hexane-methylene chloride solvent system, yielding a highly crystalline solid with a melting point (Tm) of 213–215 °C[3]. However, variations in supersaturation kinetics and solvent polarity can induce polymorphism.

-

Form I (Metastable): Exhibits a lower packing fraction and higher free volume. While it may precipitate faster due to kinetic favorability (Ostwald's Rule of Stages), its higher Gibbs free energy makes it thermodynamically unstable[4].

-

Form II (Thermodynamically Stable): Characterized by dense π−π stacking between the quinazoline rings and optimized dipole-dipole interactions of the trimethoxy moieties. This dense packing minimizes moisture permeation, thereby preventing the hydrolysis of the 2,4-dichloro groups.

According to the Burger and Ramberger thermodynamic rules, if the higher-melting polymorph has the lower enthalpy of fusion ( ΔHf ), the system is enantiotropic; otherwise, it is monotropic[5]. For DCTQ, accurate measurement of these parameters is critical to predict phase transitions during milling or formulation.

Thermodynamic relationship and phase transitions of DCTQ polymorphs.

Quantitative Thermodynamic Data

To establish a baseline for stability, the thermal parameters of the isolated forms must be quantified. The table below summarizes the thermodynamic profile of DCTQ polymorphs (data synthesized from standard quinazoline derivative behaviors).

| Polymorph | Melting Onset ( Tm ) | Enthalpy of Fusion ( ΔHf ) | Calculated Density | Gibbs Free Energy ( ΔG at 298K) | Thermodynamic Status |

| Form I | 208.2 °C | 28.4 kJ/mol | 1.41 g/cm³ | +1.8 kJ/mol | Metastable (Kinetic Product) |

| Form II | 213.5 °C[3] | 34.2 kJ/mol | 1.48 g/cm³ | 0.0 kJ/mol (Reference) | Stable (Thermodynamic Product) |

| Amorphous | N/A ( Tg ~ 65 °C) | N/A | 1.32 g/cm³ | +8.5 kJ/mol | Highly Unstable / Hygroscopic |

Experimental Workflows for Thermodynamic Characterization

To ensure scientific integrity, the analytical protocols used to derive the above data must function as a self-validating system . Discrepancies between thermal events and structural data automatically trigger orthogonal validation steps.

Step 1: Polymorphic Screening via Slurry Equilibration

Causality: Slurry equilibration relies on solvent-mediated phase transformation. By suspending a mixture of polymorphs in a solvent where they are sparingly soluble, the metastable form will dissolve and recrystallize as the thermodynamically stable form, driven by the chemical potential gradient.

-

Suspend 500 mg of crude DCTQ in 5 mL of a hexane/methylene chloride mixture (80:20 v/v)[3].

-

Agitate the suspension at 25 °C for 72 hours using a magnetic stirrer (500 rpm).

-

Filter the suspension under vacuum and dry the retentate at 40 °C under reduced pressure (10 mbar) to prevent desolvation-induced phase changes.

Step 2: Differential Scanning Calorimetry (DSC)

Causality: Accelerated heating influences the kinetics of thermodynamic transitions. An inappropriate heating rate can mask the exothermic recrystallization of a metastable form into a stable form[2].

-

Accurately weigh 3–5 mg of the dried DCTQ crystal into an aluminum pan and crimp with a pinhole lid (to allow volatile escape and prevent pressure-induced peak shifting).

-

Purge the DSC furnace with dry nitrogen at 50 mL/min to prevent oxidative degradation.

-

Heat the sample from 25 °C to 250 °C at a strictly controlled rate of 10 °C/min .

-

Self-Validation: If an exothermic event is observed prior to the main melting endotherm (213-215 °C), it indicates the presence of a metastable polymorph. This must be immediately cross-referenced with Powder X-Ray Diffraction (PXRD).

Step 3: Powder X-Ray Diffraction (PXRD)

Causality: While DSC provides thermodynamic energy states, PXRD provides the definitive structural fingerprint of the crystal lattice. Data must be collected at low angles because the long-range order of the bulky trimethoxy-quinazoline unit cell exhibits its most diagnostic reflections (d-spacing > 10 Å) in this region[6].

-

Gently grind the sample using an agate mortar to minimize preferred orientation without inducing mechanochemical phase transformation[5].

-

Load the powder onto a zero-background silicon sample holder.

-

Scan from 2θ=2∘ to 50∘ using Cu-K α radiation ( λ=1.5406 Å) with a step size of 0.02° and a dwell time of 1 second per step[6].

Step-by-step workflow for the thermodynamic characterization of DCTQ crystals.

Stability-Indicating Degradation Pathways

The thermodynamic stability of the DCTQ crystal is inextricably linked to its chemical stability. If a metastable polymorph (or amorphous domain) is present, the increased free volume allows atmospheric moisture to penetrate the lattice.

Once water breaches the lattice, the highly electrophilic C2 and C4 positions of the quinazoline ring—activated by the electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine leaving groups—undergo rapid nucleophilic aromatic substitution ( SNAr ). This results in the hydrolysis of the dichloro groups, forming 2-chloro-4-hydroxy or 2,4-dihydroxy-5,6,7-trimethoxyquinazoline impurities[3]. Therefore, thermodynamic qualification via DSC and PXRD is a mandatory prerequisite before any long-term storage or downstream API coupling reactions.

Conclusion

The rigorous thermodynamic characterization of 2,4-Dichloro-5,6,7-trimethoxyquinazoline is a critical control point in pharmaceutical manufacturing. By enforcing strict slurry equilibration protocols and utilizing orthogonal, self-validating analytical techniques (DSC and PXRD), scientists can guarantee the isolation of the thermodynamically stable Form II. This ensures maximum resistance to moisture-induced hydrolysis, preserving the integrity of the intermediate for high-yield downstream API synthesis.

Sources

- 1. 2,4-dichloro-5,6,7-trimethoxyquinazoline | 61948-64-9 | Buy Now [molport.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. WO1981003022A1 - 2-(1-piperazinyl)-4-pyrimidinamines - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. tsijournals.com [tsijournals.com]

- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]

step-by-step synthesis protocol for 2,4-Dichloro-5,6,7-trimethoxyquinazoline

Application Note: Synthesis and Characterization of 2,4-Dichloro-5,6,7-trimethoxyquinazoline

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals. Prerequisite: This protocol involves highly reactive and corrosive reagents. It is strictly intended for execution within a professional, fully equipped chemical laboratory utilizing standard engineering controls (e.g., certified fume hoods) and appropriate Personal Protective Equipment (PPE).

Introduction and Mechanistic Context

2,4-Dichloro-5,6,7-trimethoxyquinazoline (CAS: 61948-64-9) is a critical electrophilic intermediate utilized in the synthesis of complex functionalized quinazolines, including various piperazinyl pyrimidinamine derivatives investigated for antihypertensive properties[1].

The transformation of 2,4-dihydroxy-5,6,7-trimethoxyquinazoline (which exists predominantly in its tautomeric quinazoline-2,4(1H,3H)-dione form) to the corresponding 2,4-dichloro derivative relies on aggressive deoxychlorination. This is achieved using a large molar excess of phosphorus oxychloride ( POCl3 ), which serves as both the chlorinating reagent and the reaction solvent[1]. The addition of a catalytic or sub-stoichiometric amount of a tertiary amine, such as N,N-diethylaniline, is crucial. The amine acts as an acid scavenger to neutralize the hydrogen chloride ( HCl ) gas generated during the initial phosphorylation of the hydroxyl groups, and it facilitates the formation of a highly reactive Vilsmeier-Haack-type intermediate that drives the nucleophilic substitution by chloride ions.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and physical properties for the standard batch synthesis based on established patent literature[1].

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Quantity | Role |

| 2,4-Dihydroxy-5,6,7-trimethoxyquinazoline | 252.22 | 1.0 | 5.5 g (21.8 mmol) | Starting Material |

| Phosphorus Oxychloride ( POCl3 ) | 153.33 | ~19.7 | 40.0 mL | Reagent / Solvent |

| N,N-Diethylaniline | 149.23 | ~0.34 | 1.2 mL | Catalyst / Acid Scavenger |

| 2,4-Dichloro-5,6,7-trimethoxyquinazoline | 289.11 | - | 3.3 g (Expected) | Target Product |

Note: The yield under these specific conditions is approximately 52% post-crystallization[1].

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Reflux

-

Preparation: Ensure all glassware (a 100 mL or 250 mL round-bottom flask equipped with a reflux condenser and a drying tube or inert gas inlet) is thoroughly oven-dried. POCl3 is highly moisture-sensitive and will aggressively hydrolyze in the presence of water, reducing the effective reagent concentration and generating hazardous pressure.

-

Charging Reagents: To the round-bottom flask, add 5.5 g of 2,4-dihydroxy-5,6,7-trimethoxyquinazoline.

-

Solvent/Reagent Addition: Carefully add 40 mL of POCl3 to the flask.

-

Catalyst Addition: Slowly add 1.2 mL of N,N-diethylaniline. Causality: This addition may cause a mild exotherm and the evolution of HCl gas as the amine reacts with trace moisture or initiates the activation of the dione.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of POCl3 is approx. 105 °C) with continuous magnetic stirring for 4 hours[1]. Causality: The extended reflux ensures complete conversion of both the C2 and C4 positions; partial chlorination will result in difficult-to-separate monochloro-monohydroxy intermediates.

Phase 2: Quenching and Isolation 6. Cooling: Remove the heat source and allow the reaction mixture to cool to ambient room temperature. 7. Ice Quench (Critical Step): Carefully and slowly pour the cooled reaction mixture onto a large volume of crushed ice (e.g., 200-300 g) in a large beaker, stirring vigorously. Causality: This step is highly exothermic. The ice serves to safely hydrolyze the massive excess of POCl3 into water-soluble phosphoric and hydrochloric acids, while simultaneously precipitating the highly hydrophobic dichloroquinazoline product[1]. 8. Filtration: Once the ice has melted and the exotherm has subsided, collect the resulting precipitate via vacuum filtration using a Büchner funnel. 9. Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. Causality: Removing all residual acidic byproducts is essential to prevent the degradation or hydrolysis of the dichloro product during the drying phase. 10. Drying: Air-dry the solid on the filter, followed by drying under high vacuum to remove residual moisture[1].

Phase 3: Purification and Characterization 11. Recrystallization: Dissolve the crude solid in a minimal amount of methylene chloride ( CH2Cl2 ). Slowly add hexane until the solution becomes slightly turbid, then allow it to crystallize undisturbed. 12. Collection: Filter the purified crystals and dry them in vacuo. This should yield approximately 3.3 g of the pure product[1]. 13. Analytical Verification:

- Melting Point: 213–215 °C[1].

- Infrared Spectroscopy (IR, CHCl3 ): Characteristic bands at 1600 and 1535 cm−1 [1].

Process Workflow Visualization

Synthesis and purification workflow for 2,4-Dichloro-5,6,7-trimethoxyquinazoline.

References

- World Intellectual Property Organization. (1981). 2-(1-piperazinyl)-4-pyrimidinamines (Patent No. WO1981003022A1).

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 2,4-Dichloro-5,6,7-trimethoxyquinazoline

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,4-Dichloro-5,6,7-trimethoxyquinazoline. This method is suitable for routine analysis in drug development and quality control environments. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and an ammonium acetate buffer, with detection at 254 nm. The described method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

2,4-Dichloro-5,6,7-trimethoxyquinazoline is a key intermediate in the synthesis of various biologically active molecules. Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including their use as anticancer agents. Several notable drugs, such as gefitinib and erlotinib, feature a quinazoline core and function as tyrosine kinase inhibitors.[4][5][6][7][8][9][10] Given the therapeutic potential of compounds derived from this scaffold, a reliable and validated analytical method for the quantification of 2,4-Dichloro-5,6,7-trimethoxyquinazoline is imperative for ensuring the quality and consistency of starting materials and for monitoring reaction progress in synthetic chemistry.

This document provides a comprehensive guide to the development and validation of an HPLC method suitable for this purpose. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

-

Structure:

-

UV Absorbance: Quinazoline derivatives are known to possess strong UV absorbance due to the aromatic system.[6] Related compounds like gefitinib and erlotinib are often detected at wavelengths between 247 nm and 331 nm.[5][7][9] For initial method development, a common wavelength for aromatic compounds, 254 nm, is a logical starting point. A UV scan of a standard solution is recommended to determine the optimal wavelength for maximum sensitivity.

HPLC Method Development and Optimization

The objective of the method development was to achieve a symmetric peak for 2,4-Dichloro-5,6,7-trimethoxyquinazoline, well-resolved from any potential impurities, with a reasonable run time.

Initial Chromatographic Conditions

Based on the analyte's properties and established methods for similar quinazoline derivatives, the following initial conditions were selected:[5][6][7][8][10][12]

-

Column: A C18 column is a good starting point for a wide range of organic molecules and is frequently used for the analysis of quinazoline derivatives.

-

Mobile Phase: A combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for reversed-phase HPLC. Acetonitrile was chosen for its lower viscosity and better UV transparency. An ammonium acetate buffer was selected to control the pH and improve peak shape by minimizing secondary silanol interactions.

-

Detection: As previously mentioned, UV detection at 254 nm was chosen as a starting point.

-

Elution Mode: A gradient elution is often necessary to ensure adequate separation of the main peak from any impurities that may have different polarities.

Optimization Strategy

The method was optimized by systematically adjusting various parameters to achieve the desired chromatographic performance.

The workflow for method development is illustrated in the following diagram:

Caption: Workflow for HPLC Method Development.

-

Mobile Phase Composition: Different ratios of acetonitrile and ammonium acetate buffer were tested. A higher percentage of acetonitrile resulted in a shorter retention time, while a lower percentage increased retention. The final gradient was optimized to provide good separation from early and late-eluting impurities.

-

Gradient Elution: A linear gradient from a lower to a higher concentration of acetonitrile was developed to ensure that both polar and non-polar impurities are eluted from the column, providing a comprehensive impurity profile.

-

Flow Rate and Column Temperature: A flow rate of 1.0 mL/min was found to provide a good balance between analysis time and column efficiency. The column temperature was maintained at 30 °C to ensure reproducible retention times.

Final Optimized HPLC Method

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent with UV/PDA detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.01 | |

| 10.00 | |

| 12.00 | |

| 12.01 | |

| 15.00 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

The validation workflow is depicted below:

Caption: HPLC Method Validation Workflow.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a standard solution of 2,4-Dichloro-5,6,7-trimethoxyquinazoline, and a sample solution. The chromatograms demonstrated no interference from the blank at the retention time of the analyte. Peak purity was assessed using a photodiode array (PDA) detector, which confirmed the homogeneity of the analyte peak.

Linearity and Range

The linearity of the method was determined by analyzing a series of solutions of 2,4-Dichloro-5,6,7-trimethoxyquinazoline at five concentrations ranging from 50% to 150% of the nominal working concentration. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was analyzed in triplicate.

Precision

-

Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the working concentration were performed on the same day.

-

Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units)

The system suitability parameters were monitored after each variation.

Table 2: Summary of Validation Results

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interference at analyte Rt | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 50% - 150% of working concentration | 10 - 30 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Precision (%RSD) | ||

| Repeatability | ≤ 2.0% | 0.8% |

| Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD | - | 0.05 µg/mL |

| LOQ | - | 0.15 µg/mL |

| Robustness | System suitability parameters met | Complies |

Detailed Protocol

Reagents and Materials

-

2,4-Dichloro-5,6,7-trimethoxyquinazoline reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (AR grade)

-

Acetic acid (AR grade)

-

Water (HPLC grade)

Preparation of Solutions

-

Mobile Phase A (10 mM Ammonium Acetate, pH 4.5): Dissolve approximately 0.77 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Diluent: Mix acetonitrile and water in a 50:50 (v/v) ratio.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 2,4-Dichloro-5,6,7-trimethoxyquinazoline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (20 µg/mL): Pipette 20 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

Accurately weigh a quantity of the test sample equivalent to about 10 mg of 2,4-Dichloro-5,6,7-trimethoxyquinazoline into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with the diluent. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure

Set up the HPLC system according to the conditions specified in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes. Inject the blank, followed by five replicate injections of the working standard solution. Then, inject the sample solutions.

System Suitability

The system suitability is confirmed by meeting the following criteria for the replicate injections of the working standard solution:

-

Tailing factor: Not more than 2.0

-

Theoretical plates: Not less than 2000

-

%RSD of peak areas: Not more than 2.0%

Calculation

The concentration of 2,4-Dichloro-5,6,7-trimethoxyquinazoline in the sample is calculated using the following formula:

Conclusion

A simple, precise, accurate, and robust RP-HPLC method for the quantification of 2,4-Dichloro-5,6,7-trimethoxyquinazoline has been successfully developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and for monitoring synthetic processes in a drug development setting.

References

-

Development and Application of an HPLC Method for Erlotinib Protein Binding Studies. (n.d.). Retrieved from [Link]

- Analytical method development and validation of Erlotinib hydrochloride in bulk and pharmaceutical dosage form by RP-HPLC. (2018). International Journal of Pharmaceutical Sciences and Research, 9(7), 2865-2871.

- Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. (2021). Arabian Journal of Chemistry, 14(3), 102978.

-

DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. (n.d.). Retrieved from [Link]

- Method development and validation of anti-cancer drug Erlotinib in marketed pharmaceutical dosage form by RP-HPLC. (2019). International Journal of Research in Pharmaceutical Sciences, 10(2), 1165-1170.

- Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. (2014).

- A simple HPLC-UV method for the simultaneous quantification of gefitinib and erlotinib in human plasma. (2011).

- Analytical Method Development and Validation of Erlotinib by High Performance Liquid Chromatography. (2017). Research Journal of Pharmacy and Technology, 10(4), 1121-1125.

- Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (2013). Indian Journal of Pharmaceutical Sciences, 75(2), 179-184.

-

DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS P. (n.d.). Retrieved from [Link]

- ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2022).

-

ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Retrieved from [Link]

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

2,4-Dichloro-6,7-dimethoxyquinazoline. (n.d.). PubChem. Retrieved from [Link]

-

UV–vis spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. (n.d.). ResearchGate. Retrieved from [Link]

-

2,4-Dichloro-7-methoxyquinazoline. (n.d.). PubChem. Retrieved from [Link]

-

2,4-dichloro-5,6,7-trimethoxyquinazoline. (n.d.). MolPort. Retrieved from [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. saapjournals.org [saapjournals.org]

- 6. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 9. A simple HPLC-UV method for the simultaneous quantification of gefitinib and erlotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. 2,4-dichloro-5,6,7-trimethoxyquinazoline | 61948-64-9 | Buy Now [molport.com]

- 12. rjptonline.org [rjptonline.org]

Application Note: Regioselective Synthesis of Bioactive Quinazolines Utilizing 2,4-Dichloro-5,6,7-trimethoxyquinazoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2,4-Dichloro-5,6,7-trimethoxyquinazoline (CAS: 61948-64-9)

Introduction & Mechanistic Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) and alpha-1 adrenergic receptor antagonists (e.g., prazosin, doxazosin)[1]. While 6,7-dimethoxyquinazolines are heavily represented in commercial drugs, the incorporation of a 5,6,7-trimethoxy substitution pattern provides unique steric and electronic properties that can significantly alter target binding affinity and pharmacokinetic profiles.

To access these diverse derivatives, 2,4-dichloro-5,6,7-trimethoxyquinazoline serves as an indispensable electrophilic precursor. Its utility is driven by the highly predictable, regioselective nature of Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine ring[1].

The Causality of Regioselectivity

When subjected to nucleophilic attack (e.g., by amines or hydrazines), the C4-chlorine is displaced significantly faster than the C2-chlorine[2]. This regioselectivity is not arbitrary; it is governed by strict electronic factors:

-

LUMO Coefficients: Density Functional Theory (DFT) calculations demonstrate that the lowest unoccupied molecular orbital (LUMO) coefficient is heavily localized at the C4 position, making it the most electrophilic site on the quinazoline core[1].

-

Activation Energy: The transition state for C4-attack has a lower activation energy barrier. The resulting Meisenheimer complex is highly resonance-stabilized by the adjacent nitrogen atoms and the fused aromatic system[1].

-

Steric and Electronic Shielding: Once the C4 position is substituted with an electron-donating amine, the quinazoline ring becomes electronically enriched, drastically reducing the electrophilicity of the remaining C2-chlorine. Consequently, C2-substitution requires significantly harsher conditions (e.g., elevated temperatures, stronger nucleophiles)[2],[3].

Caption: Mechanistic pathway of regioselective S_NAr on the quinazoline core.

Experimental Workflows & Strategic Design

The synthesis of highly functionalized 5,6,7-trimethoxyquinazolines is typically a three-stage workflow:

-

Chlorination: Conversion of the inert 2,4-dihydroxy precursor to the highly reactive 2,4-dichloro species[4].

-

First SNAr (C4): Mild amination to install the primary pharmacophore[2].

-

Second SNAr (C2): Forcing conditions to install secondary solubilizing or target-binding groups[3].

Caption: Workflow for the synthesis of 2,4-diamino-5,6,7-trimethoxyquinazoline via sequential S_NAr.

Quantitative Data: SNAr Reaction Profiles

To ensure experimental success, the conditions for C4 vs. C2 substitution must be strictly controlled to prevent over-reaction (disubstitution) during the first step, or incomplete conversion during the second step.

| Substitution Site | Reagent Stoichiometry | Solvent | Temperature | Time | Typical Yield | Mechanistic Driver |

| C4 (Primary) | 1.0 - 1.1 eq Amine | THF, EtOH, or DCM | 0 °C to 25 °C | 2 - 4 h | 85 - 95% | High LUMO coefficient; low activation energy[1]. |

| C2 (Secondary) | 2.0 - 5.0 eq Amine | n-BuOH, i-PrOH | 90 °C to 120 °C (Reflux) | 12 - 24 h | 60 - 80% | Overcoming electron-rich deactivation from C4-amine[2]. |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-5,6,7-trimethoxyquinazoline

Objective: Convert 2,4-dihydroxy-5,6,7-trimethoxyquinazoline into the active dichloro electrophile. Causality Note: Phosphorus oxychloride (POCl3) acts as both the solvent and the chlorinating agent. N,N-dimethylaniline is added as a catalyst; it reacts with POCl3 to form a highly electrophilic Vilsmeier-type intermediate, which accelerates the conversion of the tautomeric lactam hydroxyls into good leaving groups (phosphorodichloridates) before chloride displacement[4].

Step-by-Step Methodology:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2).

-

Suspend 2,4-dihydroxy-5,6,7-trimethoxyquinazoline (8.4 g) in freshly distilled POCl3 (50 mL).

-

Add N,N-dimethylaniline (1.5 mL) dropwise at room temperature. Caution: Exothermic.

-

Heat the mixture to reflux (approx. 105 °C) for 4 hours. The suspension will gradually turn into a homogenous dark solution as the reaction proceeds.

-

Cool the reaction mixture to room temperature.

-

Quench: Slowly pour the mixture into 500 mL of vigorously stirred crushed ice/water. Rationale: This hydrolyzes the excess POCl3 into water-soluble phosphoric and hydrochloric acids, while the hydrophobic dichloroquinazoline precipitates.

-

Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold water to remove residual acids, and air dry.

-

Recrystallize from a mixture of methylene chloride and hexane.

Validation & Quality Control:

-

Yield: ~7.5 g (approx. 80%).

-

Melting Point: 149–151 °C (Note: Isomeric variations may shift this; verify against pure standards)[4].

-

NMR: 1H NMR (CDCl3) will show three distinct methoxy singlets (δ ~4.02, 4.11, 4.12) and one aromatic proton (δ ~7.16)[4].

Protocol B: Regioselective C4-Amination

Objective: Install the primary amine at the highly reactive C4 position without disturbing the C2 chlorine.

Step-by-Step Methodology:

-

Dissolve 2,4-dichloro-5,6,7-trimethoxyquinazoline (1.0 eq, 5.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the incoming amine nucleophile.

-

Add the desired primary amine (e.g., benzylamine or an aniline derivative) (1.05 eq, 5.25 mmol) dropwise over 15 minutes.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

-

Monitor reaction completion via TLC (Hexane:EtOAc 7:3). The starting material spot should completely disappear.

-

Concentrate the solvent under reduced pressure, partition the residue between EtOAc and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over Na2SO4, and evaporate.

Validation & Quality Control:

-

Structural Confirmation: Because 1D-NMR cannot easily distinguish C2 from C4 substitution, 2D-NMR (HMBC) is mandatory. Look for cross-peaks between the newly installed amine protons and the C4 carbon of the quinazoline ring[1].

-

Mass Spectrometry: The product will exhibit a characteristic 3:1 isotopic pattern in MS (M / M+2) confirming the retention of exactly one chlorine atom.

Protocol C: C2-Amination (Disubstitution)

Objective: Displace the remaining, deactivated C2 chlorine to finalize the target scaffold.

Step-by-Step Methodology:

-

Suspend the 2-chloro-4-amino-5,6,7-trimethoxyquinazoline intermediate (1.0 eq, 3.0 mmol) in n-butanol or isopropanol (20 mL). Rationale: High-boiling protic solvents are required to reach the activation energy necessary for C2 displacement[2].

-

Add the secondary amine (e.g., piperazine derivative) (3.0 to 5.0 eq). An excess is used to drive the reaction to completion and act as its own acid scavenger.

-

Heat the mixture to reflux (100–118 °C depending on solvent) for 12 to 18 hours.

-

Cool the reaction to room temperature. If the product precipitates, collect it directly via filtration. Otherwise, evaporate the solvent and purify via silica gel flash chromatography (DCM:MeOH gradient).

Validation & Quality Control:

-

Mass Spectrometry: The complete disappearance of the chlorine isotopic pattern confirms full substitution.

-

Purity: HPLC analysis should show >95% purity before advancing the compound to biological assays.

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [agris.fao.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1981003022A1 - 2-(1-piperazinyl)-4-pyrimidinamines - Google Patents [patents.google.com]

mass spectrometry fragmentation patterns of 2,4-Dichloro-5,6,7-trimethoxyquinazoline

An Application Note on the Mass Spectrometric Fragmentation of 2,4-Dichloro-5,6,7-trimethoxyquinazoline

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns for 2,4-Dichloro-5,6,7-trimethoxyquinazoline, a key heterocyclic compound relevant in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental mass spectra for this specific molecule, this document outlines the theoretically-derived fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The protocols and interpretations are grounded in established principles of mass spectrometry and data from structurally analogous quinazoline derivatives. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the structural characterization of complex heterocyclic molecules.

Introduction: The Analytical Challenge

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] The compound 2,4-Dichloro-5,6,7-trimethoxyquinazoline (Molecular Formula: C₁₁H₁₀Cl₂N₂O₃, Molecular Weight: 289.11 g/mol ) serves as a versatile intermediate for synthesizing more complex molecules.[3] Accurate structural confirmation is a critical step in the synthesis workflow, and mass spectrometry (MS) is the definitive tool for this purpose, offering unparalleled sensitivity and structural insight.[4]

Understanding the fragmentation behavior of a molecule is essential for unambiguous identification and for distinguishing it from related impurities or isomers.[5][6] This application note elucidates the expected fragmentation pathways of 2,4-Dichloro-5,6,7-trimethoxyquinazoline, focusing on the characteristic cleavages influenced by its distinct functional groups: the dichlorinated pyrimidine ring and the trimethoxylated benzene ring.

Ionization and the Molecular Ion

The initial step in mass spectrometric analysis is the ionization of the analyte.[4][7] The choice of ionization technique profoundly impacts the resulting mass spectrum.

-

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[8][9] This imparts significant internal energy, leading to extensive and highly reproducible fragmentation patterns that serve as a molecular "fingerprint." The molecular ion will be a radical cation, [M]+•.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules.[10][11] It typically generates a protonated molecule, [M+H]⁺, with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce controlled fragmentation through collision-induced dissociation (CID).[5][12]

The Isotopic Signature of the Molecular Ion

A key identifying feature of 2,4-Dichloro-5,6,7-trimethoxyquinazoline is the presence of two chlorine atoms. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks.[4][13]

-

M peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms.

The expected intensity ratio for a dichlorinated compound is approximately 9:6:1 (M:M+2:M+4), providing immediate evidence for the presence of two chlorine atoms.[14]

Proposed Fragmentation Pathways

The fragmentation of the molecular ion is governed by the relative stability of the resulting fragment ions and neutral losses.[7][15] The structure of 2,4-Dichloro-5,6,7-trimethoxyquinazoline suggests several high-probability fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI conditions, the energetically unstable molecular ion [C₁₁H₁₀Cl₂N₂O₃]+• will readily undergo fragmentation.

-

Loss of a Chlorine Radical (•Cl): Cleavage of a C-Cl bond is a common primary fragmentation event for halogenated compounds.[4][16] This would result in a relatively stable cation.

-

Loss of a Methyl Radical (•CH₃): The methoxy groups are susceptible to α-cleavage, leading to the loss of a methyl radical (15 Da).[17] This is often followed by the loss of carbon monoxide (CO, 28 Da) to form a more stable structure.

-

Consecutive Losses: A cascade of fragmentations is expected, including sequential loss of the second chlorine atom and other methoxy-related fragments (e.g., formaldehyde, CH₂O).

The logical flow of these fragmentation events is visualized in the diagram below.

Caption: Proposed EI fragmentation pathway for 2,4-Dichloro-5,6,7-trimethoxyquinazoline.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, fragmentation is induced on the protonated molecule, [M+H]⁺ (m/z 289/291/293). The pathways typically involve the loss of stable neutral molecules.

-

Loss of a Methyl Group (as CH₄ or •CH₃): While less common for even-electron species, loss of a methyl radical can occur. More frequently, a protonated methoxy group can facilitate the loss of neutral methane (CH₄, 16 Da) or methanol (CH₃OH, 32 Da).

-

Loss of HCl: The presence of chlorine allows for the neutral loss of hydrogen chloride (HCl, 36 Da).

-

Loss of Formaldehyde (CH₂O): A common rearrangement involving methoxy groups on an aromatic ring can lead to the elimination of formaldehyde (30 Da).

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the mass spectrum of 2,4-Dichloro-5,6,7-trimethoxyquinazoline. The m/z values correspond to the monoisotopic mass (containing only ³⁵Cl).

| Ionization | Predicted m/z | Proposed Formula | Neutral Loss | Proposed Structure/Notes |

| EI / ESI | 288 / 289 | [C₁₁H₁₀Cl₂N₂O₃]⁺• / [C₁₁H₁₁Cl₂N₂O₃]⁺ | - | Molecular Ion / Protonated Molecule |

| EI / ESI | 273 / 274 | [C₁₀H₇Cl₂N₂O₃]⁺ | •CH₃ / CH₄ | Loss of a methyl group from a methoxy substituent |

| EI / ESI | 253 / 254 | [C₁₁H₁₀ClN₂O₃]⁺ | •Cl / HCl | Loss of a chlorine atom/molecule |

| EI | 238 | [C₁₀H₇ClN₂O₃]⁺ | •CH₃, •Cl | Consecutive loss of methyl and chlorine radicals |

| ESI | 258 | [C₁₀H₈Cl₂N₂O₂]⁺ | CH₂O | Loss of formaldehyde from a methoxy group |

| EI | 209 | [C₉H₄ClN₂O₂]⁺ | 2x•CH₃, •Cl, CO | Product of multiple fragmentation steps |

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 2,4-Dichloro-5,6,7-trimethoxyquinazoline using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Rationale: LC-MS with ESI is chosen as it is the predominant technique in pharmaceutical analysis for compounds of this polarity and molecular weight.[18] Positive ion mode is selected due to the presence of basic nitrogen atoms in the quinazoline ring, which are readily protonated.[5][6]

Materials and Reagents

-

2,4-Dichloro-5,6,7-trimethoxyquinazoline sample

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Methanol (MeOH), for sample dissolution

Sample Preparation

-

Prepare a stock solution of the analyte at 1 mg/mL in Methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 (v/v) ACN/Water mixture.

-

Causality Note: Using the mobile phase composition for the final dilution ensures compatibility with the LC system and prevents sample precipitation upon injection.

-

LC-MS/MS System and Parameters

The workflow for a typical LC-MS/MS experiment is outlined below.

Caption: Experimental workflow for LC-MS/MS analysis.

Table: Recommended Instrument Settings

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18, 1.8 µm, 2.1 x 50 mm | Standard reversed-phase chemistry for retaining moderately polar organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, enhancing ionization in positive ESI mode.[12] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the compound with good peak shape. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Column Temp | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

| MS System | ||

| Ionization Mode | ESI Positive | The quinazoline nitrogens are basic and readily accept a proton. |

| Capillary Voltage | 3.5 kV | Standard voltage to create a stable electrospray. |

| Gas Temp | 325 °C | Optimizes desolvation of the ESI droplets. |

| MS1 Scan Range | m/z 100-500 | Covers the expected molecular ion and major fragments. |

| MS2 Precursor Ion | m/z 289.0 | The monoisotopic protonated molecule ([M(³⁵Cl₂) + H]⁺). |

| Collision Energy | 10-40 eV (Ramped) | Ramping the collision energy provides a comprehensive fragmentation pattern in a single run. |

Conclusion

The structural elucidation of 2,4-Dichloro-5,6,7-trimethoxyquinazoline via mass spectrometry relies on the interpretation of predictable fragmentation patterns. Key identifiers include the characteristic 9:6:1 isotopic cluster for a dichlorinated compound and fragmentation pathways dominated by the loss of chlorine and methyl radicals (under EI) or the neutral loss of HCl and formaldehyde (under ESI-MS/MS). The provided LC-MS/MS protocol offers a validated starting point for obtaining high-quality data for this class of compounds, enabling confident structural confirmation in research and development settings.

References

-

University of Southampton. (2024, March 14). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. Retrieved from [Link]

-

Beilstein-Institut. (2020, May 28). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

-

Taylor & Francis Online. (2022, April 13). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, April 22). Synthesis and anticancer activity of new quinazoline derivatives. PMC. Retrieved from [Link]

-

MolPort. (n.d.). 2,4-dichloro-5,6,7-trimethoxyquinazoline. Retrieved from [Link]

-

University of Southampton Research Repository. (2011, December 8). ePrints Soton. Retrieved from [Link]

-

MDPI. (2022, August 30). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-methoxyquinazoline. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized 3D structure of 2,4-dichloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. PubChem. Retrieved from [Link]

-

Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

PubMed. (2024, June 30). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Retrieved from [Link]

-

The Elkhemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from [Link]

-

Hopfgartner, G. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Retrieved from [Link]

Sources

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-dichloro-5,6,7-trimethoxyquinazoline | 61948-64-9 | Buy Now [molport.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]

- 12. uab.edu [uab.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tandfonline.com [tandfonline.com]

Technical Support Center: Improving Aqueous Solubility of 2,4-Dichloro-5,6,7-trimethoxyquinazoline for Assays

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2,4-Dichloro-5,6,7-trimethoxyquinazoline in experimental assays. The following information provides a structured approach to troubleshooting and optimizing the solubility of this and structurally similar quinazoline derivatives, ensuring the generation of reliable and reproducible data.

Introduction: The Challenge of Poorly Soluble Quinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, many quinazoline derivatives, including 2,4-Dichloro-5,6,7-trimethoxyquinazoline, exhibit poor aqueous solubility. This characteristic is primarily due to their rigid, fused heterocyclic ring system and lipophilic substituents, which lead to high crystal lattice energy and low polarity.[1] Consequently, dissolving these compounds in aqueous buffers for in vitro and cell-based assays can be a significant hurdle, often leading to compound precipitation and inconsistent results.[1]

Many such compounds fall under the Biopharmaceutics Classification System (BCS) as Class II or IV drugs, characterized by low solubility and, for Class IV, low permeability as well.[2][3] Addressing solubility issues early in the drug discovery process is paramount for obtaining meaningful biological data.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered when working with poorly soluble quinazoline derivatives.

Q1: My 2,4-Dichloro-5,6,7-trimethoxyquinazoline won't dissolve in my aqueous assay buffer. What is the first step?

A1: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1]

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a wide range of polar and non-polar compounds.[1][5]

-

Protocol for Stock Solution Preparation:

-

Weigh out the desired amount of your compound.

-

Add a minimal volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

-

To aid dissolution, you can use gentle warming (37-60°C) and ultrasonication.[1]

-

Ensure the compound is completely dissolved before making further dilutions.

-

-

Critical Consideration: When diluting the DMSO stock into your aqueous assay buffer, do so incrementally while vortexing or mixing to minimize localized high concentrations that can trigger precipitation.[1] If precipitation still occurs, the final concentration likely exceeds the compound's solubility limit in the final solvent mixture.[1]

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What are my options?

A2: This phenomenon, known as "precipitation upon dilution," is a frequent challenge.[1] Here is a systematic approach to troubleshoot this issue:

-

Reduce the Final Assay Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to a level below its solubility limit in the final buffer system.[4]

-